Target Engagement: hERG (KCNH2) Inhibitor Annotation vs. Unannotated 1,2-Phenylenediamine Analog
The DrugMap database explicitly annotates 4-(thiophen-2-yl)benzene-1,2-diamine as an inhibitor of the hERG (KCNH2) voltage-gated potassium channel, a critical cardiac safety target [1]. In contrast, the parent compound 1,2-phenylenediamine lacks any such target annotation in the same database. While a precise IC50 value for hERG inhibition is not publicly provided in the DrugMap entry, the binary target-annotated vs. unannotated distinction constitutes a qualitative differential signal relevant for users seeking a defined hERG-active chemical probe or a reference compound for cardiotoxicity profiling.
| Evidence Dimension | hERG (KCNH2) target annotation |
|---|---|
| Target Compound Data | Annotated as Inhibitor (DrugMap ID: DM4YWQN) [1] |
| Comparator Or Baseline | 1,2-Phenylenediamine: No hERG target annotation in DrugMap |
| Quantified Difference | Qualitative: Target-annotated vs. unannotated |
| Conditions | Database annotation based on literature/assay data curated by DrugMap/IDRBLab |
Why This Matters
A defined hERG interaction profile, even without a public IC50, provides a starting point for scientists selecting a compound for cardiac safety screening or ion channel research, whereas the unannotated parent scaffold offers no such guidance.
- [1] DrugMap (IDRBLab). Drug Details: 4-(2-thienyl)benzene-1,2-diamine (ID: DM4YWQN). Drug Therapeutic Target: Voltage-gated potassium channel Kv11.1 (KCNH2), Inhibitor. View Source
